
Lidocaine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lidocaine sulfate is a salt form of lidocaine, a local anesthetic and antiarrhythmic agent. Lidocaine is widely used in medical procedures to numb tissue in a specific area and to treat ventricular tachycardia. This compound is particularly useful in formulations where a water-soluble form of lidocaine is required.
准备方法
Synthetic Routes and Reaction Conditions
Lidocaine sulfate is synthesized through a multi-step process starting from 2,6-dimethylaniline. The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with diethylamine to produce lidocaine. The final step involves the reaction of lidocaine with sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
Lidocaine sulfate undergoes several types of chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Lidocaine can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Major products include N-oxide derivatives.
Reduction: Reduced forms of lidocaine.
Substitution: Substituted amide derivatives.
科学研究应用
Lidocaine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nerve conduction and ion channel function.
Medicine: Extensively used in clinical research for its anesthetic and antiarrhythmic properties.
Industry: Utilized in the formulation of topical anesthetics and other pharmaceutical products.
作用机制
Lidocaine sulfate exerts its effects by blocking sodium channels in neuronal cell membranes. This action prevents the generation and conduction of nerve impulses, leading to localized numbness. In the heart, lidocaine stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its antiarrhythmic effects.
相似化合物的比较
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: Similar to bupivacaine but with a better safety profile.
Mepivacaine: A local anesthetic with a faster onset of action compared to lidocaine.
Uniqueness
Lidocaine sulfate is unique due to its rapid onset of action and versatility in various formulations. It is also less toxic compared to some other local anesthetics, making it a preferred choice in many medical procedures.
属性
CAS 编号 |
24847-67-4 |
|---|---|
分子式 |
C14H24N2O5S |
分子量 |
332.42 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;sulfuric acid |
InChI |
InChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4) |
InChI 键 |
WKECJNYGULLKBJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


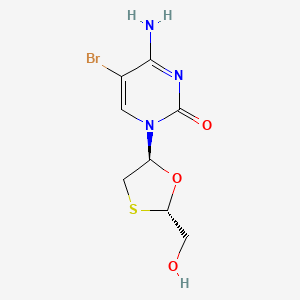
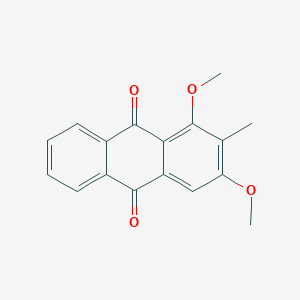
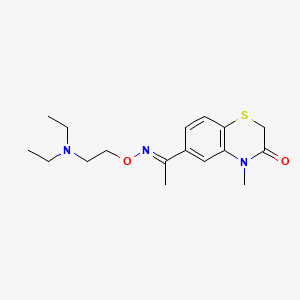
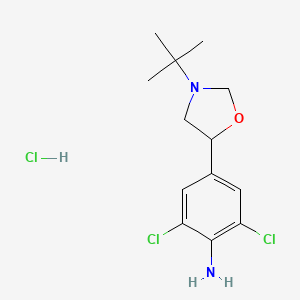
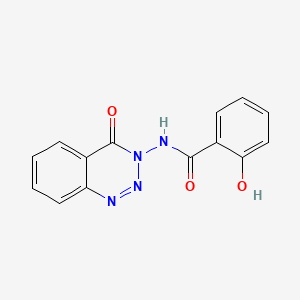
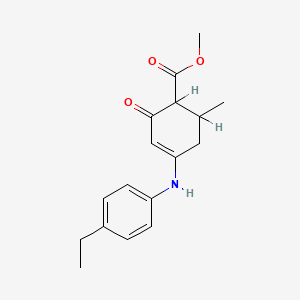

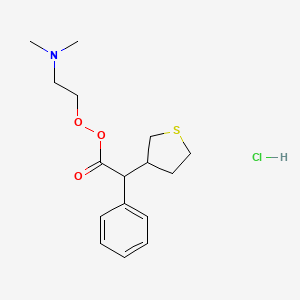
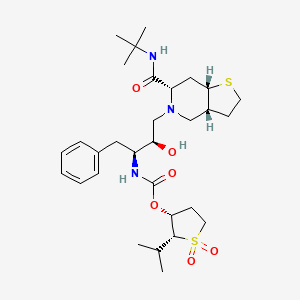

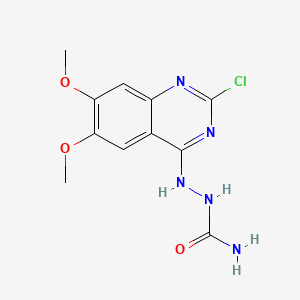


![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
